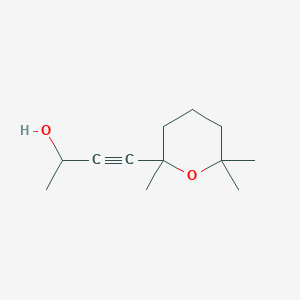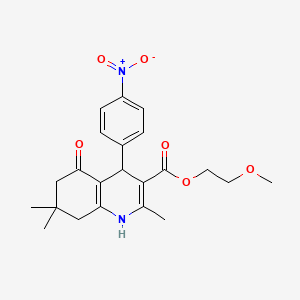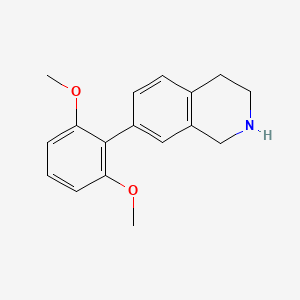![molecular formula C15H14N2O5 B5235602 ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid](/img/structure/B5235602.png)
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid, also known as DFPAA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
科学研究应用
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, inflammation, and bacterial infections. In material science, this compound has been studied for its potential use as a precursor for the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery. In environmental science, this compound has been investigated as a potential adsorbent for the removal of heavy metals from wastewater.
作用机制
The exact mechanism of action of ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the growth of certain cancer cells by inducing apoptosis (programmed cell death).
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, this compound has been shown to reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two inflammatory mediators that are involved in the pathogenesis of various diseases. This compound has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential.
实验室实验的优点和局限性
One of the main advantages of using ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid in lab experiments is its versatility. This compound can be easily modified to introduce different functional groups, which can be used to tailor its properties for specific applications. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on ({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the investigation of this compound's potential applications in drug delivery, particularly for the targeted delivery of anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成方法
({4-[(2,5-dimethyl-3-furoyl)amino]phenyl}amino)(oxo)acetic acid can be synthesized through a multi-step process that involves the reaction of 4-aminobenzoic acid with furoyl chloride, followed by the reaction of the resulting compound with 2,5-dimethylphenylamine. The final step involves the reaction of the intermediate product with oxalyl chloride, resulting in the formation of this compound.
属性
IUPAC Name |
2-[4-[(2,5-dimethylfuran-3-carbonyl)amino]anilino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-8-7-12(9(2)22-8)13(18)16-10-3-5-11(6-4-10)17-14(19)15(20)21/h3-7H,1-2H3,(H,16,18)(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVNWKHPQRAUMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,4-dimethoxy-3-methylbenzyl)-1-piperazinyl]pyrimidine oxalate](/img/structure/B5235538.png)
![N-(1-naphthylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5235545.png)
![(2-bromo-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B5235549.png)
![N'-[2-(2-bromo-4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5235557.png)
![5-{3-chloro-4-[2-(2-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235561.png)

![2-[(phenylthio)methyl]phenyl methylcarbamate](/img/structure/B5235582.png)

![2-(3,4-dimethoxyphenyl)-N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5235592.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5235595.png)
![2-{1-methyl-2-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5235617.png)
![[4-(5-{[(2-methylphenyl)amino]methyl}-1,2,4-oxadiazol-3-yl)phenyl]methanol](/img/structure/B5235622.png)
